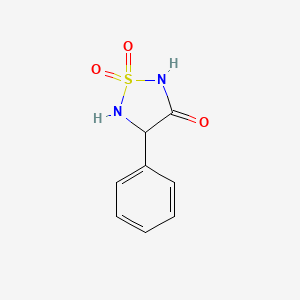

4-Phenyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide

Description

Contextualization within the Landscape of Thiadiazole Heterocycles

Thiadiazoles, a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, represent a cornerstone of modern medicinal and materials chemistry. Their inherent electronic properties and capacity for diverse substitutions make them versatile scaffolds for the development of novel functional molecules.

Thiadiazole derivatives are the subject of extensive research due to their wide array of biological activities and material applications. In the realm of medicinal chemistry, various thiadiazole isomers have been incorporated into compounds exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The thiadiazole ring can act as a bioisostere for other functional groups, enhancing the pharmacological profile of a molecule. Beyond medicine, these heterocycles are integral to the development of organic electronics, polymers, and corrosion inhibitors, underscoring their broad importance in chemical research.

Within the thiadiazole family, the 1,2,5-thiadiazole (B1195012) 1,1-dioxide scaffold possesses distinct structural and electronic characteristics that have garnered particular attention. The presence of the sulfone group (SO2) significantly influences the geometry and reactivity of the heterocyclic ring. This electron-withdrawing group imparts a unique reactivity to the adjacent atoms, making these compounds valuable synthons for further chemical modifications. The five-membered ring containing two nitrogen atoms and a sulfur dioxide group creates a system with interesting electronic and conformational properties, driving research into their synthesis, reactivity, and potential applications as key building blocks in organic synthesis. acs.org A comprehensive review of 1,2,5-thiadiazole 1,1-dioxides highlights their preparation, structure, reactivity, and physicochemical properties, providing a foundational understanding of this class of compounds. acs.org Spectroscopic characterization, including 13C NMR, shows signals for the carbon atoms of the 1,2,5-thiadiazole 1,1-dioxide ring in the range of 150–170 ppm. nih.gov

Overview of Scholarly Contributions to the Understanding of 4-Phenyl-3-oxo-1,2,5-thiadiazolidine 1,1-Dioxide and its Analogues

Scholarly work on 4-substituted-3-oxo-1,2,5-thiadiazolidine 1,1-dioxides has provided valuable insights into their synthesis and chemical behavior. Research has demonstrated general synthetic routes to this class of compounds, often starting from α-amino acids. These methods provide a basis for accessing a variety of analogues with different substituents at the 4-position.

A pivotal publication in the Journal of Organic Chemistry details the synthesis, spectral properties, and selected chemistry of 3-oxo- and 3-imino-4-substituted-1,2,5-thiadiazolidine 1,1-dioxides, offering a systematic investigation into this specific heterocyclic system. acs.org This work and others have laid the groundwork for understanding the reactivity of the carbonyl group and the potential for further functionalization of the thiadiazolidine ring. While a wealth of information exists for the broader class, detailed studies focusing exclusively on the 4-phenyl derivative remain a more specialized area of inquiry. The existing literature, however, provides a strong framework for predicting the chemical behavior and properties of this compound based on the established trends for its analogues.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxo-4-phenyl-1,2,5-thiadiazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c11-8-7(9-14(12,13)10-8)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBMTYNAIHYVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NS(=O)(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 4 Phenyl 3 Oxo 1,2,5 Thiadiazolidine 1,1 Dioxide Derivatives

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction type for 1,2,5-thiadiazole (B1195012) 1,1-dioxides. The electron-withdrawing nature of the sulfonyl group (SO₂) polarizes the C=N double bond, rendering the carbon atom electrophilic and thus a prime target for nucleophiles. This reaction leads to the formation of a tetrahedral intermediate by changing the hybridization of the carbon atom from sp² to sp³.

Addition to Endocyclic C=N Double Bonds

The 1,2,5-dioxothiadiazole ring is particularly susceptible to nucleophilic attack, leading to addition reactions at the C=N double bond. nih.gov This reactivity is a general characteristic of 3,4-disubstituted-1,2,5-thiadiazole 1,1-dioxides. nih.gov

The addition of primary and secondary alcohols to the C=N double bond of 3,4-disubstituted-1,2,5-thiadiazole 1,1-dioxides is a well-documented reaction. nih.gov For instance, 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide and 3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide readily react with ethanol. researchgate.net This reaction is spontaneous and occurs in solutions of ethanol or ethanol/acetonitrile mixtures. nih.gov The products of these additions are generally not stable and exist in equilibrium with the starting materials in solution. nih.govresearchgate.net The equilibrium constants for these reactions have been determined using spectroscopic and electrochemical methods. researchgate.net

Table 1: Equilibrium Constants for the Addition of Ethanol to 1,2,5-Thiadiazole 1,1-Dioxide Derivatives

| Compound | Solvent | Method | Equilibrium Constant (K) |

|---|---|---|---|

| 3-Methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide | Acetonitrile-Ethanol | UV Spectroscopy | Data not specified researchgate.net |

| 3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide | Acetonitrile-Ethanol | ¹³C NMR Spectroscopy | Data not specified researchgate.net |

| 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide | Acetonitrile-Ethanol | Electrochemical Methods | Data not specified researchgate.net |

Similar to alcohols, primary and secondary amines readily add to the C=N double bond of 1,2,5-thiadiazole 1,1-dioxides. nih.gov The addition of various amines to 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide has been studied in aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN). researchgate.net While aromatic amines and some amides form stable addition products in solution, aliphatic amines can lead to unstable solutions, potentially due to subsequent reactions of anionic species derived from the thiadiazole ring. researchgate.net In some cases, the addition of α-diamines, such as ethylenediamine and o-phenylenediamine, can lead to ring cleavage and the formation of new heterocyclic systems like dihydropyrazines or quinoxalines, with the release of sulfamide (B24259). researchgate.net

Amides also participate in nucleophilic addition to the C=N double bond of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide. nih.govresearchgate.net The equilibrium constants for the reactions with acetamide, 2-fluoroacetamide, butyramide, and benzamide have been determined using cyclic voltammetry. researchgate.net The addition product with acetamide has been characterized by IR, ¹H NMR, and ¹³C NMR spectroscopy. researchgate.net

Urea and its substituted analogues can undergo a double addition to both C=N bonds of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide, resulting in the formation of bicyclic products. nih.govresearchgate.net For example, the reaction with urea yields 3a,6a-diphenyltetrahydroimidazo[4,5-c]-1,2,5-thiadiazol-5-one 2,2-dioxide. researchgate.net

Table 2: Nucleophilic Addition of Amides to 3,4-Diphenyl-1,2,5-thiadiazole 1,1-Dioxide

| Nucleophile | Product Type | Analytical Method(s) |

|---|---|---|

| Acetamide | Thiadiazoline adduct | IR, ¹H NMR, ¹³C NMR, Cyclic Voltammetry researchgate.net |

| 2-Fluoroacetamide | Thiadiazoline adduct | Cyclic Voltammetry researchgate.net |

| Butyramide | Thiadiazoline adduct | Cyclic Voltammetry researchgate.net |

| Benzamide | Thiadiazoline adduct | Cyclic Voltammetry researchgate.net |

| Urea | Bicyclic product | Product Identification researchgate.net |

While specific studies focusing solely on the addition of phenols to 4-phenyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide are not extensively detailed in the provided context, the general reactivity of the C=N bond towards nucleophiles suggests that phenols, being aromatic nucleophiles, can also participate in such addition reactions, likely catalyzed by an acid like AlCl₃. nih.govresearchgate.net

Formation of Coordination Compounds with Metal Centers

The nitrogen and oxygen atoms within the 1,2,5-thiadiazole 1,1-dioxide ring system possess lone pairs of electrons, making them potential sites for coordination with metal ions. nih.gov The nitrogen atoms of the heterocyclic ring can form stable complexes with d-block metal ions, while the oxygen atoms of the sulfonyl group can engage in electrostatic interactions with alkali metal ions. nih.gov This ability to coordinate with different types of metal centers makes these compounds versatile building blocks for the construction of mixed organic-inorganic coordination systems. nih.gov

Reduction and Anion Radical Formation

The 1,2,5-thiadiazole 1,1-dioxide moiety is readily reduced, leading to the formation of stable anion radicals or fully saturated thiadiazolidine rings.

Derivatives of 1,2,5-thiadiazole 1,1-dioxide are known for their ability to be easily reduced to form stable radical anions. nih.gov This reactivity is a key feature of this class of compounds, often referred to as dioxothiadiazoles. mdpi.com The formation of these anion radical species can be achieved through various chemical reduction methods. nih.gov The stability of the resulting radical is often enhanced by the delocalization of spin density, particularly when the thiadiazole ring is fused to a larger aromatic system. nih.gov The reduction to an anion radical induces systematic changes in the bond lengths within the heterocycle, which can be used to assess the valence state of the compound. nih.gov

The double bonds within the 1,2,5-thiadiazole 1,1-dioxide ring can be fully saturated to yield the corresponding 1,2,5-thiadiazolidine 1,1-dioxides. This transformation proceeds smoothly through catalytic hydrogenation. mdpi.com A common method involves the use of hydrogen gas in the presence of a catalyst such as Adams' catalyst (PtO₂). mdpi.com This reduction converts the C=N double bonds of the heterocyclic ring into single bonds, resulting in the saturated thiadiazolidine structure.

Table 1: Hydrogenation of 1,2,5-Thiadiazole 1,1-Dioxides

| Reactant | Reagents | Product | Reference |

|---|

Rearrangement Pathways

The 1,2,5-thiadiazole 1,1-dioxide ring can undergo rearrangements under thermal or photochemical stimuli, although high temperatures often lead to degradation.

The 1,2,5-thiadiazole 1,1-dioxide ring is generally thermally stable, allowing for processes like sublimation at temperatures up to 300°C. mdpi.com However, at elevated temperatures, the ring can undergo decomposition. This process involves the liberation of sulfur dioxide (SO₂) and the formation of two nitrile groups from the remaining fragment of the heterocycle. mdpi.com This thermal degradation has been utilized as a preparative method for producing dinitriles on a gram scale. mdpi.com In related systems, photochemical reactions can induce ring contractions of larger heterocycles, such as 1,2,6-thiadiazines, to form the 1,2,5-thiadiazole 1-oxide ring. chemrxiv.orgnih.govacs.org

Intramolecular atom shifts represent a potential rearrangement pathway for heterocyclic compounds. However, specific examples of such rearrangements, like the migration of a methyl group from an oxygen atom to a nitrogen atom within the this compound framework, are not prominently documented in the reviewed literature. Such transformations are theoretically possible but depend on the specific substitution pattern and reaction conditions.

Ring Cleavage and Degradation Processes

The 1,2,5-thiadiazole ring system is susceptible to cleavage under both reductive and oxidative conditions, as well as through nucleophilic attack.

The ring is particularly vulnerable to nucleophiles, which can add to the C=N double bonds and lead to subsequent ring cleavage. mdpi.com This reactivity is so pronounced that for compounds like 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide, the reaction can occur spontaneously in alcoholic solutions. mdpi.com

Reductive cleavage provides a pathway to 1,2-diamino compounds. The use of powerful reducing agents effectively breaks the N-S bonds and removes the sulfur moiety. thieme-connect.de Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH), which reduce the thiadiazole ring to yield an ortho-diamine. researchgate.net

Conversely, oxidative ring cleavage can be accomplished under more aggressive oxidizing conditions. thieme-connect.de This process breaks apart the heterocyclic ring to form 1,2-difunctional systems. thieme-connect.de

Table 2: Ring Cleavage Reactions of 1,2,5-Thiadiazole Derivatives

| Reaction Type | Reagents | Products | Reference |

|---|---|---|---|

| Reductive Cleavage | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH) | 1,2-Diamino compounds | thieme-connect.deresearchgate.net |

| Oxidative Cleavage | Aggressive oxidizing agents | 1,2-Difunctional systems | thieme-connect.de |

| Nucleophilic Cleavage | Nucleophiles (e.g., alcohols) | Ring-opened products | mdpi.com |

Thermal Decomposition Leading to Small Molecule Elimination (e.g., SO2)

While specific studies on the thermal decomposition of this compound are not extensively detailed in the reviewed literature, the thermolysis of related sulfur-containing heterocyclic dioxides suggests potential pathways. For instance, the flash vacuum pyrolysis of 2-thiazoline 1,1-dioxides results in their fragmentation to yield sulfur dioxide (SO2), a nitrile, and an alkene researchgate.net. This type of decomposition is indicative of the inherent instability of the oxidized sulfur ring under high-temperature conditions, favoring the extrusion of the stable SO2 molecule. In a different thermal process, the extensive heating of nih.govnih.govmdpi.comthiadiazolo[3,4-f]-4,7phenanthroline 2,2-dioxide at 285 °C in a vacuum leads to the abstraction of two oxygen atoms and reduction to the parent 1,2,5-thiadiazole, accompanied by partial decomposition of the starting material nih.gov.

Nucleophile-Induced Heterocyclic Ring Cleavage

The electron-withdrawing nature of the sulfonyl group in 1,2,5-thiadiazole 1,1-dioxide derivatives renders the carbon atoms of the C=N double bonds electrophilic and susceptible to nucleophilic attack. The addition of soft nucleophiles such as primary and secondary alcohols, amines, and primary amides to the C=N double bond of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide has been observed. While these addition products are often unstable and exist in equilibrium with the starting materials in solution, under certain conditions, a double addition of nucleophiles can lead to the irreversible cleavage of the heterocyclic ring, resulting in the release of sulfamide nih.gov.

For example, the reaction of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide with certain nucleophiles in anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF) at room temperature results in the cleavage of the ring nih.gov. The proposed mechanism involves the initial addition of the nucleophile to one of the C=N bonds, followed by a second addition to the other C=N bond, which then triggers the collapse of the ring structure.

| Nucleophile | Product(s) | Conditions |

| Alcohols (primary, secondary) | Unstable addition products | EtOH or EtOH/MeCN |

| Amines (primary, secondary) | Unstable addition products, Ring cleavage | Anhydrous MeCN or DMF |

| Amides (primary) | Unstable addition products, Ring cleavage | Anhydrous MeCN or DMF |

| Urea/Thiourea | Bicyclic products | Not specified |

| Cyanide ions | Mono- or di-addition products | Molar ratio dependent |

Functional Group Transformations and Derivatization at Substituent Sites

Substituents on the 1,2,5-thiadiazolidine 1,1-dioxide ring can undergo various chemical transformations, including deprotonation and oxidation, without altering the core heterocyclic structure.

Proton Abstraction from Alkyl Substituents

The potent electron-withdrawing effect of the sulfonyl group in the 1,2,5-thiadiazole 1,1-dioxide ring significantly increases the acidity of protons on carbon atoms directly attached to the ring (α-hydrogens). In derivatives bearing alkyl substituents at the C3 and C4 positions, these α-hydrogens can be readily removed by a base. This deprotonation leads to the formation of a tautomeric thiadiazoline carbanion. The resulting carbanion can then be isolated by the addition of a strong acid, such as trifluoroacetic acid (TFA). This reactivity has been demonstrated for 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide, where the methyl group is readily deprotonated to form the corresponding carbanion, which is in equilibrium with its tautomeric methylene (B1212753) form, 3-methylene-4-phenyl-2,3-dihydro-1,2,5-thiadiazole 1,1-dioxide.

Oxidation to Fused Bis-oxaziridine Derivatives

The C=N double bonds within the 1,2,5-thiadiazole 1,1-dioxide ring can undergo oxidation to form fused bis-oxaziridine derivatives nih.gov. This transformation can be achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). The reaction involves the epoxidation of both C=N bonds, leading to the formation of a bicyclic system containing two fused three-membered oxaziridine rings. This reaction has been reported for 3,4-dimethyl-1,2,5-thiadiazole 1,1-dioxide, demonstrating a pathway to more complex, strained heterocyclic systems from the 1,2,5-thiadiazole 1,1-dioxide scaffold nih.gov.

Spectroscopic Characterization and Structural Elucidation of 4 Phenyl 3 Oxo 1,2,5 Thiadiazolidine 1,1 Dioxide and Its Derivatives

Vibrational Spectroscopy (Infrared, IR)

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique molecular fingerprint, revealing the presence of specific functional groups and structural features.

The IR spectra of 1,2,5-thiadiazolidine 1,1-dioxide derivatives are characterized by distinct absorption bands corresponding to the stretching vibrations of their key functional groups. The sulfonyl group (SO₂) consistently displays two strong stretching bands. nih.gov For various N-substituted 1,2,5-thiadiazolidine 1,1-dioxides, these symmetric and asymmetric S=O stretches appear in the ranges of 1360–1375 cm⁻¹ and 1120–1160 cm⁻¹, respectively. nih.gov

The carbonyl (C=O) stretching vibration is particularly informative. In derivatives containing ester or amide functionalities, this band is observed between 1713 cm⁻¹ and 1751 cm⁻¹. nih.gov For instance, in [N²-(2'S')-(propionic acid methyl ester), N⁵-propionyl] 1,2,5-thiadiazolidine 1,1-dioxide, the C=O stretch is found between 1750-1715 cm⁻¹. nih.gov Similarly, related 1,2,5-thiadiazole (B1195012) 1,1-dioxides exhibit characteristic C=N stretching vibrations within the 1550–1600 cm⁻¹ range. mdpi.comnih.gov

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Sulfonyl (S=O) | Asymmetric Stretch | 1350–1375 | nih.govnih.gov |

| Sulfonyl (S=O) | Symmetric Stretch | 1100–1170 | nih.govmdpi.comnih.gov |

| Carbonyl (C=O) | Stretch | 1713–1751 | nih.gov |

| Imine (C=N) | Stretch | 1550–1600 | mdpi.comnih.gov |

To achieve a more profound understanding of vibrational modes, experimental IR spectra are often correlated with theoretical spectra generated through quantum-chemical calculations. mdpi.com Methods like Density Functional Theory (DFT), often using the B3LYP hybrid functional, have proven reliable in reproducing experimental IR data for heterocyclic systems. nih.govnih.gov This computational approach allows for the precise assignment of observed absorption bands to specific molecular vibrations. mdpi.com The strong agreement between the calculated and experimental spectra provides powerful evidence for structural elucidation, helping to differentiate between possible isomers and confirm the proposed molecular structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR spectroscopy provides detailed information on the local environment of hydrogen atoms. In derivatives of 1,2,5-thiadiazolidine 1,1-dioxide, the chemical shifts (δ) and coupling patterns of the protons are indicative of their position relative to the heterocyclic ring and other functional groups. nih.gov

For example, in various N-substituted derivatives, protons on the carbon atoms of the thiadiazolidine ring typically appear as triplets or multiplets. In one derivative, the protons at positions 3 and 4 of the ring appear as triplets at approximately 3.80 ppm and 3.65 ppm, respectively. nih.gov Protons attached to substituents also show characteristic signals; for instance, the methyl protons of a propionyl group appear as a triplet around 1.15 ppm, while the adjacent methylene (B1212753) protons are observed as a quartet near 2.85 ppm. nih.gov These distinct signals and their multiplicities allow for a comprehensive mapping of the proton environment. nih.gov

| Compound Derivative | Proton Environment | ¹H Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| [N²-(2'S')-(propionic acid methyl ester), N⁵-propionyl] 1,2,5-thiadiazolidine 1,1-dioxide | -CH- (ring) | 4.15 (q) | nih.gov |

| -CH₂- (ring) | 3.80 (t), 3.65 (t) | nih.gov | |

| -CH₂CH₃ (propionyl) | 2.85 (q), 1.15 (t) | nih.gov | |

| [N²-(2'S')-bis(1',4'-methoxycarbonylpropyl), N⁵-propionyl] 1,2,5-thiadiazolidine 1,1-dioxide | -CH- (ring) | 4.30 (m) | nih.gov |

| -CH₂- (ring) | 3.85 (t), 3.65 (t) | nih.gov | |

| -OCH₃ (ester) | 3.72-3.65 (2s) | nih.gov |

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. The chemical shifts of carbon atoms in 1,2,5-thiadiazolidine 1,1-dioxide derivatives are highly dependent on their hybridization and proximity to electronegative atoms like oxygen and nitrogen. nih.gov

The carbonyl (C=O) carbons of ester or amide groups are particularly deshielded and resonate in the downfield region of the spectrum, typically between 165 and 173 ppm. nih.gov Carbons within the heterocyclic ring and those in attached alkyl groups appear at more upfield positions. For instance, in several derivatives, ring carbons and substituent carbons are observed in the range of 12 to 56 ppm. nih.gov For comparison, the carbon atoms within the unsaturated ring of 1,2,5-thiadiazole 1,1-dioxide derivatives typically appear in the 150–170 ppm range. nih.gov The comprehensive data from the ¹³C NMR spectrum allows for the complete elucidation of the carbon skeleton. nih.gov

| Compound Derivative | Carbon Environment | ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| [N²-(2'S')-(propionic acid methyl ester), N⁵-propionyl] 1,2,5-thiadiazolidine 1,1-dioxide | C=O (ester/amide) | 172, 170 | nih.gov |

| -CH- (ring) | 56 | nih.gov | |

| -CH₂- (ring) | 41, 39 | nih.gov | |

| [N²-(2'S')-bis(1',4'-methoxycarbonylpropyl), N⁵-propionyl] 1,2,5-thiadiazolidine 1,1-dioxide | C=O (ester/amide) | 173, 171, 165 | nih.gov |

| -CH- (ring) | 56 | nih.gov | |

| -CH₂- (ring) | 42, 41 | nih.gov |

Theoretical Calculation of NMR Chemical Shifts and Experimental Validation

The prediction of nuclear magnetic resonance (NMR) chemical shifts through quantum mechanical calculations has become an indispensable tool for structural elucidation, allowing for the comparison of theoretical data with experimental results to confirm molecular structures. nsf.gov For heterocyclic systems like thiadiazole derivatives, Density Functional Theory (DFT) is a commonly employed method. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method, often paired with the B3LYP functional and basis sets such as 6-311G or 6-311++G(d,p), is frequently used to compute ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.netscielo.org.za

Studies on various thiadiazole and thiazolidine (B150603) derivatives show a strong linear correlation between the theoretically calculated and experimentally observed chemical shifts, often with correlation coefficients (R²) approaching 0.99. researchgate.netdergipark.org.tr For 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, carbon signals originating from the heterocyclic ring are typically observed in the 150–170 ppm range in ¹³C NMR spectra. nih.govmdpi.com In the case of N-substituted imidazolidine-2-thione derivatives, a related heterocyclic system, quantum chemical calculations of atomic charges have been used to explain experimental trends in chemical shifts, such as the effects of substituents on the electron density of ring carbons. mdpi.com

However, for some sulfur-containing heterocycles, standard DFT approaches may yield less satisfactory results, suggesting that the presence of the sulfur atom can pose a computational challenge. researchgate.net Despite this, the combination of experimental data and theoretical calculations remains a powerful approach for the unambiguous assignment of NMR signals and the validation of proposed structures for complex heterocyclic molecules. rsc.orgresearchgate.net

Table 1: Comparison of Experimental and Theoretically Calculated ¹³C NMR Chemical Shifts for a Related Thiadiazole Derivative

Data derived from studies on analogous heterocyclic systems to illustrate typical correlations.

| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) | Difference (ppm) |

|---|---|---|---|

| C=O | 168.5 | 169.2 | +0.7 |

| C (Thiadiazole Ring) | 162.1 | 162.9 | +0.8 |

| C (Thiadiazole Ring) | 158.7 | 159.6 | +0.9 |

| C (Phenyl, C1) | 135.4 | 136.3 | +0.9 |

| C (Phenyl, C2/C6) | 129.1 | 129.3 | +0.2 |

| C (Phenyl, C3/C5) | 128.5 | 128.9 | +0.4 |

| C (Phenyl, C4) | 130.2 | 130.1 | -0.1 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. For simple 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, the principal absorption maximum is typically found in the ultraviolet region. nih.govmdpi.com In solvents like acetonitrile, this absorption occurs at approximately 315 nm, while in ethanol, the absorption is observed between 240–280 nm. nih.govmdpi.com The molar absorption coefficients for these transitions are generally on the order of 10³ dm³·mol⁻¹·cm⁻¹. nih.govmdpi.com

In more complex derivatives, such as 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1-oxide, a related compound, the maximum absorption (λₘₐₓ) has been recorded at 296 nm in dichloromethane. nih.gov Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict electronic transitions and support experimental findings. scielo.org.za For instance, studies on other complex thiazolidinone derivatives have shown good agreement between experimental absorption peaks and calculated transitions, which are often assigned to HOMO→LUMO or other frontier molecular orbital transitions. scielo.org.za The position of the absorption bands can be influenced by substituents on the phenyl or thiadiazole rings, with certain groups causing a bathochromic (red) or hypsochromic (blue) shift. dergipark.org.tr

Table 2: UV-Vis Absorption Data for 1,2,5-Thiadiazole 1,1-Dioxide Derivatives

| Compound Type | Solvent | λₘₐₓ (nm) | Reference |

|---|---|---|---|

| Simple 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides | Acetonitrile | ~315 | nih.govmdpi.com |

| Simple 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides | Ethanol | 240-280 | nih.govmdpi.com |

| 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1-oxide | Dichloromethane | 296 | nih.gov |

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully applied to elucidate the structures of numerous thiadiazole and thiadiazolidine derivatives, confirming their molecular connectivity and stereochemistry. mdpi.commdpi.commdpi.com

For example, the structure of 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, a closely related derivative, was unambiguously confirmed by single-crystal X-ray diffraction. mdpi.com Another relevant structure, 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, was found to crystallize in the monoclinic system with the space group P2₁/c. nih.gov The analysis of such structures provides crucial data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's geometry and reactivity. mdpi.comnih.gov

Table 3: Crystallographic Data for a Representative 4,5-dihydro-1,2,5-thiadiazole 1,1-Dioxide Derivative

Data for 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₄O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2587 (8) |

| b (Å) | 9.8187 (8) |

| c (Å) | 16.893 (2) |

| β (°) | 101.325 (10) |

| Volume (ų) | 1180.6 (2) |

| Z | 4 |

X-ray crystallographic data allow for a meticulous examination of the geometry of the thiadiazolidine ring. In 1,2,5-thiadiazole 1,1-dioxides, the ring is a five-membered heterocycle containing sulfur, nitrogen, and carbon atoms. nih.gov The oxidation of the sulfur atom to a sulfone group significantly influences the ring's geometry.

In the structure of 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, the S—O bond lengths are 1.421 Å and 1.434 Å, which are typical for a sulfone group. nih.gov Analysis of various 1,2,5-thiadiazole 1,1-dioxide structures reveals systematic changes in bond lengths within the heterocycle, providing a useful tool for assessing the valence state of the molecule. nih.gov The bond lengths and valence angles in substituted thiadiazole molecules are generally found to be similar to those measured for structurally analogous derivatives. nih.gov The thiadiazolidine ring itself is often nearly planar or adopts a shallow envelope conformation. nih.govnih.gov

Table 4: Selected Bond Lengths and Angles for the Thiadiazolidine Ring in a Derivative

Data for 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide. nih.gov

| Bond | Length (Å) | Angle | Value (°) |

|---|---|---|---|

| S1—O1 | 1.434 | O1—S1—O2 | 118.5 |

| S1—O2 | 1.421 | O2—S1—N2 | 110.1 |

| S1—N2 | 1.645 | O1—S1—N5 | 109.8 |

| S1—N5 | 1.652 | N2—S1—N5 | 97.3 |

| N2—C3 | 1.381 | S1—N2—C3 | 110.2 |

| C3—C4 | 1.525 | N2—C3—C4 | 104.8 |

| C4—N5 | 1.481 | C3—C4—N5 | 102.1 |

For instance, in the crystal structure of 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, molecules are linked by N—H···O and N—H···N hydrogen bonds, forming layers. These layers are further connected by C—H···O hydrogen bonds, creating a stable three-dimensional network. nih.gov The dihedral angle between the phenyl ring and the thiadiazolidine ring is a key conformational parameter; in this specific derivative, it was found to be 66.54°. nih.gov In other thiadiazole derivatives, π-π stacking interactions between aromatic rings of adjacent molecules are also observed, with typical distances of around 3.3 to 3.6 Å. nih.govrsc.org These non-covalent interactions are fundamental in controlling the molecular arrangement and solid-state properties of the compound.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis. For derivatives of 4-phenyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide, techniques such as electrospray ionization (ESI) can be used to generate the molecular ion peak [M+H]⁺ or other adducts.

In the analysis of the related compound 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1-oxide, ESI⁺ mass spectrometry supported a molecular formula of C₁₅H₁₀N₂O₃S. nih.gov The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. Cleavage of the relatively weak bonds within the molecule, such as the bonds adjacent to the carbonyl group or the sulfone group, and fragmentation of the thiadiazolidine ring itself, would be expected to produce characteristic fragment ions. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule, such as the phenyl group, the oxo group, and the core heterocyclic ring.

Computational and Theoretical Investigations of 4 Phenyl 3 Oxo 1,2,5 Thiadiazolidine 1,1 Dioxide Systems

Quantum Chemical Calculation Methodologies

A variety of quantum chemical calculation methodologies are employed to investigate the properties of 4-Phenyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide and its analogs. These methods range from Density Functional Theory (DFT) to ab initio Molecular Orbital (MO) calculations and perturbation theory approaches, each offering a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in the computational study of thiadiazole derivatives due to its favorable balance of accuracy and computational efficiency. It is extensively used to predict a wide range of molecular properties.

DFT calculations are routinely used for the geometry optimization of thiadiazolidine systems. This process determines the lowest energy arrangement of atoms in the molecule, thereby predicting its three-dimensional structure. For instance, in studies of related thiadiazole derivatives, DFT has been successfully used to obtain optimized geometries that show good agreement with experimental data from X-ray crystallography. These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. The planarity of the thiadiazolidine ring and the orientation of the phenyl substituent are key structural parameters that can be accurately predicted.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For sulfur-containing heterocycles, a common choice is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which often provides reliable results for molecular geometries and electronic properties. This functional combines the strengths of both Hartree-Fock theory and DFT.

The selection of the basis set is also critical. Pople-style basis sets, such as 6-31G(d) or 6-311++G(d,p), are frequently employed. The inclusion of polarization functions (d) and diffuse functions (+) is often necessary to accurately describe the electronic structure of molecules containing heteroatoms like sulfur and oxygen, as well as to model non-covalent interactions. The choice of functional and basis set is typically validated by comparing calculated properties, such as vibrational frequencies or geometric parameters, with available experimental data for related compounds.

Table 1: Commonly Used DFT Functionals and Basis Sets for Thiadiazole Derivatives

| Functional | Basis Set | Key Features |

|---|---|---|

| B3LYP | 6-31G(d) | A popular hybrid functional, good for general-purpose geometry and electronic structure calculations. Includes polarization functions on heavy atoms. |

| B3LYP | 6-311++G(d,p) | A larger basis set with diffuse functions on all atoms and polarization functions on both heavy atoms and hydrogens, suitable for more accurate energy and property calculations. |

| M06-2X | 6-311+G(d,p) | A high-nonlocality functional, often performs well for main-group thermochemistry, kinetics, and noncovalent interactions. |

This table is generated based on common practices in computational chemistry for similar molecular systems.

Ab Initio Molecular Orbital (MO) Calculations

Ab initio MO calculations, which are based on first principles without empirical parameterization, are also utilized in the study of thiadiazole derivatives. conicet.gov.ar These methods, while often more computationally demanding than DFT, can provide a higher level of theoretical rigor. Methods such as Hartree-Fock (HF) serve as a baseline, and more advanced correlated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used for more accurate energy and property calculations, especially when electron correlation effects are significant. In the context of 1,2,5-thiadiazole (B1195012) 1,1-dioxide derivatives, ab initio calculations have been used to investigate electronic structure, conformation, and reactivity, with results often compared against experimental X-ray diffraction data. conicet.gov.ar

Perturbation Theory Approaches (e.g., Hartree-Fock Perturbation Theory for Magnetic Properties)

Perturbation theory provides a framework for improving upon simpler quantum mechanical models. For example, Møller-Plesset perturbation theory is a common post-Hartree-Fock method to account for electron correlation. While specific applications of Hartree-Fock Perturbation Theory to the magnetic properties of this compound are not extensively documented, this theoretical approach is generally applicable to the calculation of properties like magnetic susceptibility and NMR chemical shifts in molecules. The method involves calculating the response of the molecular system to an external magnetic field, providing insights into its magnetic behavior at the molecular level.

Electronic Structure and Reactivity Descriptors

Computational methods are invaluable for understanding the electronic structure and predicting the reactivity of this compound. By analyzing the molecular orbitals and other calculated properties, a detailed picture of the molecule's chemical behavior can be constructed.

Key electronic properties and reactivity descriptors that are often calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions such as charge delocalization and hyperconjugation. This analysis can help to explain the stability of different conformations and the nature of chemical bonds within the molecule.

Global and Local Reactivity Descriptors: Concepts from conceptual DFT, such as chemical potential, hardness, softness, and the Fukui function, are used to quantify and predict the reactivity of different atomic sites within the molecule. These descriptors help in understanding the preferred sites for various chemical reactions.

This table is illustrative and based on general principles of computational chemistry as applied to similar heterocyclic systems.

Through the application of these computational methodologies, a comprehensive understanding of the structural and electronic properties of this compound can be achieved, guiding further experimental studies and the design of new derivatives with tailored properties.

Prediction of Non-Linear Optical (NLO) PropertiesThe search did not yield any theoretical predictions or calculations of the non-linear optical properties, such as polarizability and hyperpolarizability, for this specific compound.

Calculation of Mean Polarizability (α) and First-Order Hyperpolarizability (β)

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. Key parameters that define a molecule's NLO response are the mean polarizability (α) and the first-order hyperpolarizability (β). These properties can be accurately calculated using quantum computational methods. Density Functional Theory (DFT) has become a widely used tool for investigating the NLO properties of molecular systems, offering a good balance between computational cost and accuracy.

For heterocyclic compounds, calculations are typically performed using hybrid functionals, such as B3LYP or HSEH1PBE, combined with a suitable basis set like 6-311+G(d,p). journaleras.com The polarizability and hyperpolarizability tensors are obtained from the output of these calculations, and the mean values are determined using established equations. The dipole moment (μ) is also calculated, as it relates to the molecular charge distribution.

The mean polarizability (α) is calculated from the diagonal components of the polarizability tensor: α = (α_xx + α_yy + α_zz) / 3

The magnitude of the first-order hyperpolarizability (β) is derived from its tensor components: β = [(β_xxx + β_xyy + β_xzz)² + (β_yyy + β_yzz + β_yxx)² + (β_zzz + β_zxx + β_zyy)²]^(1/2)

These calculations allow for the theoretical prediction of NLO activity, guiding the synthesis of new materials with enhanced optical properties. researchgate.net

Comparison with Reference Materials for NLO Potential

To assess the potential of a compound as an NLO material, its calculated hyperpolarizability (β) is often compared to that of a well-known reference material, such as urea. Urea is a standard benchmark in NLO studies due to its significant second-harmonic generation (SHG) efficiency.

Theoretical calculations for related heterocyclic systems, such as 5-(trifluoromethyl)pyridine-2-thiol (B7722606), have shown that the presence of heteroatoms and specific functional groups can lead to large hyperpolarizability values. journaleras.com For instance, the calculated β value for this pyridine (B92270) derivative was found to be approximately eight times greater than that of urea, indicating a strong potential for NLO applications. journaleras.com Molecules with large β values typically possess significant intramolecular charge transfer characteristics. The comparison provides a quantitative measure of the compound's NLO potential and helps in the rational design of molecules with superior optoelectronic properties. physchemres.org

| Compound | Method | Dipole Moment (μ) [D] | Mean Polarizability (α) [esu] | First-Order Hyperpolarizability (β) [esu] |

|---|---|---|---|---|

| 5-(trifluoromethyl)pyridine-2-thiol | B3LYP/6-311+G(d,p) | 3.50 | 1.53 x 10-23 | 2.92 x 10-30 |

| Urea (Reference) | B3LYP | 1.67 | - | 0.37 x 10-30 |

Note: Data for 5-(trifluoromethyl)pyridine-2-thiol is presented as an illustrative example of a related heterocyclic system, as specific computational data for this compound was not available in the cited literature. journaleras.com

Quantitative Structure-Property Relationships (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) theory is a powerful computational tool for creating mathematical models that correlate a molecule's structure with its physicochemical properties. doi.orgymerdigital.com This approach is particularly valuable for estimating parameters that are difficult or time-consuming to measure experimentally, such as certain spectroscopic data. doi.org

Development of Predictive Models for Spectroscopic Parameters

For classes of compounds like 1,2,5-thiadiazole derivatives, QSPR models have been successfully developed to predict key spectroscopic parameters. doi.org These parameters include NMR chemical shifts (¹H and ¹³C), infrared (IR) stretching frequencies, and geometric data from X-ray diffraction, such as bond lengths. doi.org

The process involves generating a large number of theoretical molecular descriptors for a series of related compounds with known experimental data. By using statistical methods like multiple linear regression (MLR), a mathematical equation is established that links a selection of these descriptors to the spectroscopic property of interest. ijper.org The resulting models can then be used to predict these spectral features for new or uncharacterized compounds within the same chemical family, which is useful when experimental data is ambiguous or unavailable. doi.org

Analysis of Molecular Descriptors (Constitutional, Topological, Geometrical, Electronic)

The foundation of any QSPR model is the set of molecular descriptors used to numerically represent the molecule's structure. ymerdigital.com These descriptors are categorized based on the aspect of the molecular structure they encode. For studies on thiadiazole derivatives, a wide array of descriptors are typically generated using software like DRAGON. doi.orgijper.org

The main categories of descriptors include:

Constitutional Descriptors: These reflect the molecular composition, such as atom and bond counts, molecular weight, and the number of specific functional groups.

Topological Descriptors: Based on the 2D representation of the molecule, these describe atomic connectivity and branching patterns (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and describe the molecule's size, shape, and spatial features (e.g., moments of inertia, surface area).

Electronic Descriptors: These relate to the electronic structure of the molecule, including partial charges, dipole moments, and orbital energies (e.g., HOMO and LUMO energies). nih.gov

Lipophilic Descriptors: These quantify the molecule's hydrophobicity, often represented by properties like the logarithm of the partition coefficient (logP).

The selection of the most relevant descriptors is a critical step in building a robust and predictive QSPR model. doi.org

| Descriptor Category | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of N atoms, Number of double bonds | Molecular formula and composition |

| Topological | Wiener Index, Balaban Index, Kier Shape indices | Atomic connectivity and molecular branching |

| Geometrical | Gravitational Index, Molecular Surface Area, Molecular Volume | 3D size and shape of the molecule |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial charges on atoms | Electron distribution and reactivity |

Electronic and Magnetic Properties of Radical Anion Species

The class of 1,2,5-thiadiazole 1,1-dioxides, which are structurally related to the saturated this compound, are known for their ability to form stable radical anions. mdpi.com This stability is attributed to the potent electron-withdrawing nature of the sulfonyl (>SO₂) group, which effectively delocalizes the additional electron and the associated spin density. mdpi.commdpi.com

Upon one-electron reduction, these compounds form paramagnetic species. The electronic and magnetic properties of these radical anions can be characterized by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and magnetometry. mdpi.com

EPR studies provide information about the electronic environment of the unpaired electron. For radical anions based on dioxothiadiazoles, the measured g-factors are typically in the range of 2.002 to 2.009. mdpi.com The specific value is influenced by the substituents on the heterocyclic ring. Having an unpaired electron, these radical anion species are inherently paramagnetic. Magnetic susceptibility measurements can be used to study the magnetic behavior of materials constructed from these molecular radicals, providing insights into the interactions between the paramagnetic centers. mdpi.commdpi.com The exceptional stability of these radical species makes them interesting building blocks for the design of functional molecular materials with specific electronic and magnetic properties. mdpi.com

Applications in Materials Science and Advanced Organic Synthesis

Role in the Construction of Functional Molecular Materials

The parent ring system of 1,2,5-thiadiazole (B1195012) 1,1-dioxides, to which 4-Phenyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide belongs, has been identified as a promising building block for functional molecular materials. tsijournals.comnih.gov These materials are of significant interest due to their potential applications in electronics and magnetics. The core thiadiazole dioxide ring possesses advantageous features such as high thermal and chemical stability, which are crucial for the durability and performance of molecular materials. nih.gov

The electronic nature of the 1,2,5-thiadiazole 1,1-dioxide moiety can be tuned through substitution, which in turn influences the properties of the resulting materials. The presence of the phenyl group in this compound, for instance, can impact intermolecular interactions, such as pi-stacking, which are vital for charge transport in organic semiconductors. Furthermore, the ability of the 1,2,5-thiadiazole 1,1-dioxide ring to form stable radical anions makes it a candidate for the development of organic conductors and magnetic materials. tsijournals.comnih.gov

Research into related 1,2,5-thiadiazole 1,1-dioxide systems has demonstrated their potential. For example, fused systems incorporating this moiety have been investigated for their electrochemical and optical properties. tsijournals.com The fundamental properties of these systems provide a basis for the potential utility of this compound in similar applications, although specific studies on this exact compound in materials science are still emerging.

Utilization as Ligands in the Formation of Metal Complexes

The nitrogen and oxygen atoms within the this compound structure provide potential coordination sites for metal ions, enabling its use as a ligand in the formation of metal complexes. tsijournals.comnih.gov The coordination chemistry of 1,2,5-thiadiazole 1,1-dioxides is an area of growing interest, with the potential to create novel materials with interesting magnetic, electronic, and catalytic properties.

The heteroatoms in the ring can act as donors, binding to metal centers to form coordination polymers or discrete molecular complexes. tsijournals.comnih.gov The specific coordination mode would depend on the metal ion and the reaction conditions. The phenyl substituent can also influence the steric and electronic environment of the coordination sphere, thereby affecting the properties of the resulting metal complex.

While the broader class of 1,2,5-thiadiazole 1,1-dioxides has been explored for their ability to form coordination compounds, detailed studies on the metal complexes of this compound are not extensively documented in the reviewed literature. However, the fundamental coordination abilities of the parent ring system suggest that this compound could be a valuable ligand for the synthesis of new metal-organic frameworks (MOFs) or other coordination compounds. tsijournals.comnih.gov

Precursors and Building Blocks in Sophisticated Organic Synthesis

This compound serves as a versatile precursor and building block in the synthesis of more complex organic molecules, particularly those with pharmaceutical or biological relevance. figshare.com Its reactive sites allow for a variety of chemical transformations, leading to diverse molecular architectures.

While direct synthesis of gem-diaryl substituted sulfahydantoins from this compound is not explicitly detailed in the provided sources, the structural similarity of the core ring to hydantoins suggests its potential as a precursor. Sulfahydantoins are sulfur analogs of hydantoins and are of interest in medicinal chemistry. The "gem-diaryl" substitution pattern refers to two aryl groups attached to the same carbon atom. Accessing such structures often requires specialized synthetic methods. The phenyl group already present in this compound could serve as one of the aryl groups, with the second being introduced through a subsequent arylation reaction at the adjacent carbon atom. The reactivity of the thiadiazolidine ring could be exploited to achieve this transformation, potentially through ring-opening and re-cyclization strategies.

α,α-Diaryl-α-amino acids are non-proteinogenic amino acids that are valuable components in the design of peptides and peptidomimetics with constrained conformations. The synthesis of these compounds is a significant challenge in organic chemistry. This compound can be envisioned as a precursor to such derivatives. A plausible synthetic route could involve the cleavage of the N-S bond in the thiadiazolidine ring, followed by further functional group manipulations to install the second aryl group and reveal the amino acid functionality. The existing phenyl group and the nitrogen atom of the ring provide a key part of the final amino acid structure.

The 1,2,5-thiadiazolidine ring system is a valuable scaffold for the construction of more complex fused heterocyclic systems. figshare.com The reactivity of the ring allows for annulation reactions, where additional rings are built onto the existing framework. For example, reactions involving the nitrogen atoms or the carbonyl group of this compound could be employed to construct fused pyrimidines, triazoles, or other heterocyclic rings. figshare.com Such fused systems are of significant interest in drug discovery due to their diverse biological activities. The synthesis of thiazolidin-4-one derivatives fused with 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) moieties has been reported, highlighting the utility of the thiazolidinone core in building complex heterocyclic structures. figshare.com

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

Current synthetic strategies for 1,2,5-thiadiazole (B1195012) 1,1-dioxides, the oxidized precursors to the target compound, primarily involve the condensation of 1,2-dicarbonyl compounds with sulfamide (B24259) or the oxidation of existing 1,2,5-thiadiazole rings. mdpi.comresearchgate.net While effective, these methods present opportunities for improvement in terms of sustainability and efficiency.

Future research should prioritize the development of "green" synthetic methodologies. This includes exploring:

Catalyst- and Solvent-Free Reactions: Inspired by advances in the synthesis of other thiazolidine (B150603) derivatives, future work could investigate mechanochemical methods or solid-state reactions to reduce solvent waste and energy consumption. nih.gov

Photocatalysis: The use of photocatalysts for constructing nitrogen-containing heterocycles is a rapidly growing field. mdpi.com Research into light-mediated cyclization reactions could offer novel, energy-efficient pathways to the thiadiazolidine core.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reactions and improve yields for related sulfamide derivatives and could be a valuable tool for synthesizing the target compound and its analogues. mdpi.com

Multi-component Reactions (MCRs): Designing one-pot MCRs that combine starting materials to form the thiadiazolidine ring in a single step would significantly improve atom economy and procedural efficiency, a strategy successfully employed for other thiazolidinones. nih.gov

A comparative look at potential synthetic improvements is outlined below:

| Current Method | Future Direction | Potential Advantages |

| Condensation with sulfamide | Multi-component reactions (MCRs) | Higher atom economy, reduced waste, simplified procedures. |

| Oxidation of thiadiazoles | Photocatalytic cyclization | Use of light as a renewable energy source, mild reaction conditions. mdpi.com |

| Conventional heating | Microwave-assisted synthesis | Faster reaction times, improved energy efficiency, potentially higher yields. mdpi.com |

| Solvent-based reactions | Solvent-free or eutectic solvent systems | Reduced environmental impact, lower costs, simplified purification. nih.gov |

In-depth Mechanistic Investigations of Complex Reactions

The reactivity of the 1,2,5-thiadiazole 1,1-dioxide ring is characterized by its susceptibility to nucleophilic attack at the C=N bonds. mdpi.com However, a detailed, quantitative understanding of the reaction mechanisms, particularly for more complex transformations like ring contractions or rearrangements, remains an area ripe for exploration. mdpi.com

Future studies should employ a combination of experimental and computational techniques to:

Elucidate Reaction Pathways: For instance, the oxidative ring contraction of 1,2,6-thiadiazines to form 1,2,5-thiadiazol-3(2H)-one 1,1-dioxides is an unexpected transformation that warrants a thorough mechanistic investigation to understand the intermediates and transition states involved. mdpi.com

Kinetics and Thermodynamics: Detailed kinetic studies can unravel the factors controlling reaction rates and selectivity. Understanding the thermodynamics of processes like nucleophilic addition to the C=N bond can help in predicting reaction outcomes and designing more efficient reactions. mdpi.com

Isotope Labeling Studies: Using isotopically labeled reagents can provide definitive evidence for bond-forming and bond-breaking steps in complex reaction sequences.

Design and Synthesis of New Derivatives with Tunable Electronic and Structural Characteristics

The phenyl group at the 4-position of the target molecule is a prime site for modification. By introducing various substituents onto this aromatic ring, it is possible to systematically tune the electronic properties of the entire heterocyclic system. The 1,2,5-thiadiazole scaffold is a known building block for functional materials due to its electron-accepting nature. isres.org

Future synthetic efforts should focus on creating a library of derivatives by:

Varying Phenyl Ring Substituents: Introducing a range of electron-donating and electron-withdrawing groups will modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for applications in organic electronics. nih.gov

Exploring Different Aryl and Alkyl Groups: Replacing the phenyl ring entirely with other aromatic systems (e.g., naphthyl, pyridyl) or with various alkyl chains can alter the compound's steric and electronic profile, influencing its solid-state packing and material properties.

Functionalization at Other Positions: Investigating reactions at the nitrogen and carbon atoms of the thiadiazolidine ring can lead to new classes of derivatives with unique functionalities. mdpi.com

| Potential Substituent at Phenyl Para-Position | Expected Electronic Effect | Potential Application Focus |

| Methoxy (-OCH3) | Electron-donating | Modulating HOMO levels |

| Nitro (-NO2) | Electron-withdrawing | Enhancing electron-acceptor properties |

| Halogens (-F, -Cl, -Br) | Inductively withdrawing, mesomerically donating | Fine-tuning electronic properties and intermolecular interactions |

| Cyano (-CN) | Strongly electron-withdrawing | Materials for n-type semiconductors |

Advancement in Computational Modeling for Predictive Chemistry

Computational chemistry is an indispensable tool for modern chemical research. For the 4-Phenyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide system, computational modeling can accelerate discovery and provide insights that are difficult to obtain experimentally. nih.govresearchgate.net

Future computational work should focus on:

Predicting Reaction Outcomes: Using Density Functional Theory (DFT) and other methods to model reaction pathways can help predict the feasibility and selectivity of new synthetic routes and complex reactions. acs.orgnih.gov This can guide experimental efforts and reduce trial-and-error synthesis.

Simulating Electronic Properties: Quantum mechanics calculations can predict key electronic properties like HOMO/LUMO energies, ionization potentials, and electron affinities for newly designed derivatives. nih.gov This allows for the in silico screening of candidates for specific applications in materials science before undertaking their synthesis. nih.gov

Molecular Dynamics Simulations: These simulations can provide insight into the dynamic behavior of these molecules and their interactions with other molecules or surfaces, which is crucial for understanding their performance in materials or biological systems. researchgate.net

Interdisciplinary Research Integrating Thiadiazolidine Chemistry with Emerging Material Sciences

The unique electronic properties of the thiadiazole core suggest that derivatives of this compound could be valuable components in advanced materials. isres.org A significant future direction is the collaboration between synthetic chemists and material scientists to explore these possibilities.

Key areas for interdisciplinary research include:

Organic Electronics: The electron-accepting nature of the 1,2,5-thiadiazole ring makes it a promising building block for n-type organic semiconductors, which are essential for developing organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). isres.org

Conducting Polymers: Incorporating the thiadiazolidine moiety into polymer backbones could lead to new conducting or semiconducting polymers with novel properties.

Corrosion Inhibition: Thiadiazole derivatives have been investigated as effective corrosion inhibitors for metals. google.com Future research could explore the potential of this specific thiadiazolidine scaffold for creating protective molecular layers on metal surfaces.

This integrated approach, combining novel synthesis, mechanistic studies, computational modeling, and materials science, will be essential to fully unlock the potential of this compound and its derivatives.

Q & A

What are the standard synthetic routes for preparing 4-Phenyl-3-oxo-1,2,5-thiadiazolidine 1,1-dioxide derivatives?

The most widely used method involves copper-catalyzed N-arylation of N5H-1,2,5-thiadiazolidine 1,1-dioxides under Ullmann-Goldberg-type conditions. Key steps include:

- Using (S)-N-methylpyrrolidine-2-carboxylate as a chiral ligand (10 mol%) with CuI (5 mol%) .

- Optimizing solvents (e.g., DMF, DMSO, dioxane) and bases (e.g., Cs₂CO₃, K₃PO₄) to achieve yields of 48–71% for aryl iodides .

- Purification via flash chromatography (silica gel, CH₂Cl₂) and structural confirmation by NMR, IR, and HRMS .

How are spectroscopic techniques employed to confirm the structure of N-arylated thiadiazolidine 1,1-dioxides?

- ¹H-NMR : Aromatic protons appear as sharp signals near 7 ppm, while disappearance of N–H stretching (~3300 cm⁻¹) in IR confirms successful arylation .

- HRMS-ESI+ : Ion peaks such as [M+Na]⁺ (e.g., m/z 305 for 2a) validate molecular weights .

- X-ray crystallography : Resolves tautomeric preferences (e.g., enamine-imine forms) and hydrogen-bonding networks in solid-state structures .

What factors influence the optimization of N-arylation reactions for this compound?

Advanced optimization requires balancing:

- Solvent polarity : DMF yields higher efficiency (71%) compared to toluene (29%) due to improved catalyst solubility .

- Base selection : Cs₂CO₃ outperforms K₂CO₃ (69% vs. 53% yield) by enhancing deprotonation of the thiadiazolidine NH group .

- Aryl halide reactivity : Aryl iodides react faster than bromides/chlorides (e.g., 71% vs. 36% for iodobenzene vs. bromobenzene) .

What biological activities are associated with this compound derivatives?

- Antibacterial activity : Derivatives like 3-imino-4-phenyl variants show moderate activity against Gram-positive bacteria, likely via sulfonamide-like mechanisms .

- Enzyme inhibition : Substituted 3-oxo derivatives act as mechanism-based inhibitors of human leukocyte elastase and cathepsin G, with IC₅₀ values in the micromolar range .

How does tautomerism affect the chemical behavior of thiadiazolidine 1,1-dioxides?

In solution, 3-imino derivatives exist as equilibrium mixtures of enamine-imine tautomers (Fig. 1 in ). Solid-state X-ray studies confirm preferential enamine-imine forms stabilized by N–H⋯O/N hydrogen bonds, influencing reactivity and crystallinity .

What mechanistic insights explain the copper-catalyzed N-arylation process?

The reaction proceeds via a Ullmann-Goldberg pathway :

CuI coordinates with the (S)-NMPC ligand to form an active catalyst.

Oxidative addition of aryl halides forms aryl-copper intermediates.

Base-assisted deprotonation of the thiadiazolidine NH enables C(sp²)–N(sp²) bond formation .

Side reactions (e.g., bis-arylation) are minimized by controlling stoichiometry and reaction time .

How do substituents on aryl halides impact reaction efficiency?

- Electron-withdrawing groups (e.g., –NO₂, –CF₃) reduce yields (19–29%) due to steric hindrance and slower oxidative addition .

- Electron-donating groups (e.g., –OMe) improve reactivity but may require longer reaction times (10+ hours) .

What challenges arise in synthesizing sterically hindered derivatives?

Bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) lead to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.